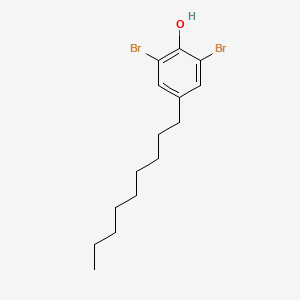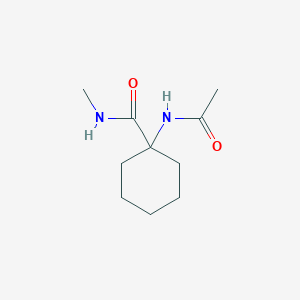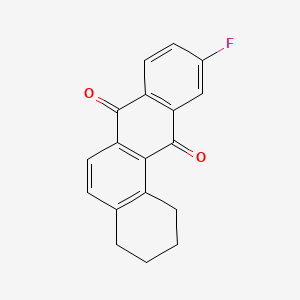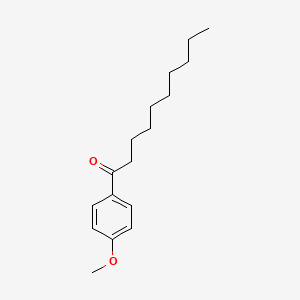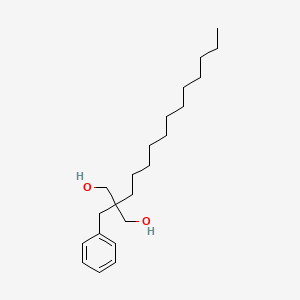![molecular formula C16H18N2O2 B14337863 N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine CAS No. 100305-97-3](/img/no-structure.png)
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is a complex organic compound that features a pyridine ring substituted with ethoxy and methylene groups, and a benzene ring substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine typically involves the reaction of 3-ethoxy-2-pyridinecarboxaldehyde with 2-methoxy-6-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[(3-Ethoxy-2-pyridinyl)methyl]amine: Similar structure but lacks the methoxy and methyl groups on the benzene ring.
N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: Contains similar pyridine and benzene ring structures but with additional functional groups.
Uniqueness
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
| 100305-97-3 | |
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(3-ethoxypyridin-2-yl)-N-(2-methoxy-6-methylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-9-6-10-17-13(14)11-18-16-12(2)7-5-8-15(16)19-3/h5-11H,4H2,1-3H3 |
Clave InChI |
NIRMJKDJXFQLKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC=C1)C=NC2=C(C=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


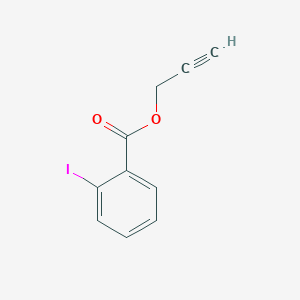
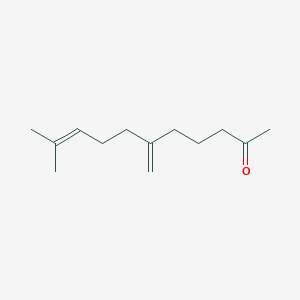
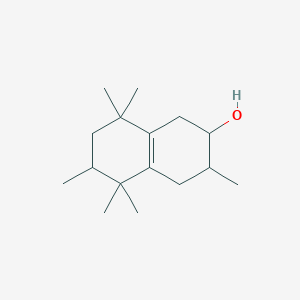
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
